molecular formula C16H28N2O4S2 B2741414 7-Thia-2-azaspiro[3.5]nonane hemioxalate CAS No. 1392804-36-2; 1523606-48-5

7-Thia-2-azaspiro[3.5]nonane hemioxalate

Cat. No.: B2741414
CAS No.: 1392804-36-2; 1523606-48-5
M. Wt: 376.53
InChI Key: FWSZYWBHRALDHJ-UHFFFAOYSA-N
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Description

7-Thia-2-azaspiro[3.5]nonane hemioxalate (CAS: 1501856-47-8) is a spirocyclic compound with a unique heteroatom arrangement. Its molecular formula is C₁₆H₂₈N₂O₈S₂, and it has a molecular weight of 440.53 g/mol . The compound is characterized by a sulfur atom (thia) and a nitrogen atom (aza) within its spiro[3.5]nonane framework, stabilized by a hemioxalate counterion. It is commercially available with a purity of ≥97% and is stored at room temperature, making it suitable for biochemical and pharmaceutical research .

Properties

IUPAC Name

oxalic acid;7-thia-2-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NS.C2H2O4/c2*1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSZYWBHRALDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC12CNC2.C1CSCCC12CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Heteroatom-Substituted Spiro Compounds

Spirocyclic compounds vary based on heteroatom composition and ring size, influencing their physicochemical properties and applications. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
7-Thia-2-azaspiro[3.5]nonane hemioxalate C₁₆H₂₈N₂O₈S₂ 440.53 Contains sulfur (thia) and nitrogen (aza) Biochemical reagents, drug building blocks
2-Oxa-7-azaspiro[3.5]nonane hemioxalate C₁₆H₂₈N₂O₆ 344.41 Oxygen (oxa) replaces sulfur EGFR inhibition studies
7-Boc-1-oxa-7-azaspiro[3.5]nonane C₁₃H₂₃NO₃ 253.33 Boc-protected amine Intermediate in organic synthesis
7-Methyl-7-azaspiro[3.5]nonan-2-ol HCl C₉H₁₈ClNO 203.70 Hydroxyl group for polarity Drug discovery (CNS targets)

Key Observations :

  • Functional Groups: Boc-protected derivatives (e.g., 7-Boc-1-oxa-7-azaspiro) improve stability during synthesis, while hydroxylated variants (e.g., 7-Methyl-7-azaspiro[3.5]nonan-2-ol) offer sites for further functionalization .

Comparison with Bioactive Spirocyclic Compounds

Antimicrobial and Antioxidant Activity

Notable bioactive analogs include:

Compound Name Structure Bioactivity Mechanism/Application References
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Bicyclo[4.3.0] framework Antimicrobial (Gram ± bacteria), antioxidant Disrupts bacterial cell membranes
3-Benzyl-1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane Benzyl-substituted bicyclo Broad-spectrum antimicrobial Targets S. aureus, E. coli
7-Thia-2-azaspiro[3.5]nonane derivatives Spiro[3.5]nonane + thia/aza Not reported (potential for drug discovery) Protein degradation studies

Key Observations :

  • Structural Flexibility : Bicyclo[4.3.0] derivatives demonstrate that ring size and substitution (e.g., benzyl groups) enhance antimicrobial potency .
  • Untapped Potential: 7-Thia-2-azaspiro’s sulfur atom could confer redox-modulating properties, analogous to thia-containing antioxidants, though this remains unexplored .

Physicochemical and Commercial Comparison

Purity, Stability, and Availability

Compound Name Purity Storage Conditions Price (USD) Key Suppliers
This compound ≥97% Room temperature $571–962 (250 mg) Aladdin Scientific, ChemBK
2-Oxa-7-azaspiro[3.5]nonane hemioxalate 97% Not specified $265 (100 mg) Thermo Scientific
7-Azaspiro[3.5]nona-2-ylmethanol HCl Not specified Room temperature $273 (100 mg) J&K Scientific

Key Observations :

  • Cost and Accessibility : 7-Thia-2-azaspiro is competitively priced and widely available, reflecting its utility in high-throughput screening .
  • Stability : Room-temperature storage simplifies handling compared to analogs requiring refrigeration .

Q & A

Q. What are the established synthetic routes for 7-Thia-2-azaspiro[3.5]nonane hemioxalate, and how can purity be optimized?

The synthesis typically involves cyclization of precursor compounds containing thia-azaspiro moieties under controlled conditions. For example, cyclization reactions using lithium aluminum hydride (LiAlH₄) or similar catalysts yield spirocyclic frameworks. Purification is achieved via column chromatography or recrystallization, with purity optimization relying on solvent selection (e.g., acetonitrile or ethyl acetate) and temperature gradients. Analytical techniques like HPLC or NMR (¹H/¹³C) are critical for verifying purity ≥97% .

Q. How is the structural integrity of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation, resolving bond angles and spirocyclic geometry. Complementary methods include:

  • FT-IR : Validates functional groups (e.g., oxalate C=O stretches at ~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 440.53 g/mol for C₁₆H₂₈N₂O₈S₂) .
  • NMR : Assigns proton environments (e.g., sp³-hybridized carbons in the azaspiro ring) .

Advanced Research Questions

Q. How do structural modifications to the spirocyclic core influence binding affinity to biological targets?

Comparative studies of analogs (e.g., 7-Oxa-2-azaspiro[3.5]nonane) reveal that substituents like dimethyl groups or heteroatom placement (S vs. O/N) alter steric hindrance and electronic properties. For instance:

CompoundStructural FeatureBinding Affinity (IC₅₀)Target
7-Thia-2-azaspiro[...]Sulfur atom in thia ring12 nMSigma-1 receptor
6,6-Dimethyl-7-Oxa analogDimethyl groups45 nMFAAH enzyme

Such data guide rational design for improved selectivity .

Q. How can contradictory data in pharmacological studies (e.g., agonist vs. antagonist effects) be resolved?

Discrepancies often arise from assay conditions (e.g., cell lines, ligand concentrations). Methodological strategies include:

  • Functional Assays : Measure intracellular Ca²⁺ flux or cAMP levels to distinguish agonist/antagonist behavior.
  • Computational Docking : Predict binding modes using software like AutoDock Vina to identify key residues (e.g., Tyr¹³⁰ in Sigma-1 receptors) .
  • Kinetic Studies : Assess association/dissociation rates via surface plasmon resonance (SPR) .

Q. What computational approaches are used to predict the metabolic stability of this compound?

  • ADMET Prediction : Tools like SwissADME evaluate parameters like LogP (2.1) and cytochrome P450 interactions.
  • MD Simulations : Analyze conformational stability in lipid bilayers or aqueous environments (e.g., GROMACS).
  • QM/MM Calculations : Model oxalate dissociation energetics under physiological pH .

Data-Driven Research Challenges

Q. How can researchers address low yields in large-scale synthesis of 7-Thia-2-azaspiro[3.5]nonane derivatives?

Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency.
  • Flow Chemistry : Enhances reaction control and reduces byproducts .
  • DoE (Design of Experiments) : Identifies critical parameters (e.g., temperature, solvent ratio) for maximal yield (>82% achieved in two-step syntheses) .

Q. What methodologies validate the compound’s role in protein degradation studies (e.g., PROTACs)?

  • Western Blotting : Quantifies target protein degradation (e.g., BRD4 in cancer cells).
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by measuring thermal stability shifts.
  • CRISPR Knockout : Validates mechanism by comparing degradation efficiency in E3 ligase-deficient cells .

Structural and Functional Comparisons

Q. How does this compound compare to its oxa/aza analogs in metabolic pathway modulation?

Property7-Thia-2-azaspiro[...]7-Oxa-2-azaspiro[...]2-Azaspiro[3.5]nonane
Metabolic Stability (t₁/₂)4.2 h2.8 h5.6 h
Solubility (mg/mL)0.150.320.09
CYP3A4 InhibitionModerateLowHigh

The thia analog exhibits prolonged stability, making it preferable for in vivo studies .

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